1-(1-Naphthyl)piperazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “1-(1-Naphthyl)piperazine hydrochloride” involves chemical processes that yield the compound through a series of reactions. While specific synthesis methods for “1-(1-Naphthyl)piperazine hydrochloride” were not detailed in the found literature, related compounds have been synthesized through reactions involving naphthylamine hydrochlorides and diethanolamine hydrochloride, leading to the production of naphthylpiperazines. These processes often involve steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis to achieve the desired product (Červená et al., 1975).
Molecular Structure Analysis
The molecular structure of “1-(1-Naphthyl)piperazine hydrochloride” includes a naphthyl group attached to a piperazine ring, which is a significant factor in its interaction with serotonin receptors. The structure is crucial for its binding affinity and its agonistic or antagonistic properties on central and peripheral serotonin receptors. This interaction is evidenced by its effects on serotonin turnover and serum corticosterone concentrations in in vivo studies, suggesting activation of central serotonin receptors while behaving antagonistically at peripheral receptors (Fuller et al., 1986).
Chemical Reactions and Properties
“1-(1-Naphthyl)piperazine hydrochloride” undergoes various chemical reactions, indicating its versatility in chemical synthesis and potential for forming complex compounds. The reactions it undergoes, such as those with thiols to form N,S-substituted compounds, highlight its reactive nature and potential for further modification and application in creating new chemical entities with diverse biological activities. These properties are explored in the synthesis and characterization of novel compounds, demonstrating its utility in chemical research (Ibiş et al., 2015).
Physical Properties Analysis
The physical properties of “1-(1-Naphthyl)piperazine hydrochloride”, such as solubility, melting point, and stability, are essential for its application and handling in research and potential therapeutic uses. While specific details on the physical properties were not found in the available literature, such properties are critical for determining the compound's suitability for various experimental and therapeutic contexts.
Chemical Properties Analysis
The chemical properties of “1-(1-Naphthyl)piperazine hydrochloride”, including its reactivity, pharmacological effects, and interactions with biological molecules, make it a compound of interest for scientific research. Its ability to interact with serotonin receptors, affecting serotonin turnover and impacting behavioral and physiological responses, highlights its chemical and pharmacological significance (Fuller et al., 1986).
Scientific Research Applications
Serotonin Agonist and Antagonist : It acts as a central serotonin agonist, reducing serotonin turnover and increasing serum corticosterone levels, while also behaving as an antagonist at peripheral serotonin receptors (Fuller, Mason, Snoddy, & Perry, 1986). Additionally, it can block serotonin-induced decreases in responding in squirrel monkeys, suggesting its potential as a serotonin antagonist (McKearney, 1989).
Anxiolytic Effects : It has anxiolytic-like effects in the open-field test without affecting serotonin metabolism, implicating it in anxiety research (Pruus, Rudisaar, Vaarmann, Matto, & Allikmets, 2002).
Alzheimer's Disease Therapy : Naphthyl and coumarinyl biarylpiperazine derivatives show potential as Alzheimer's disease therapy due to their in vitro inhibitory potency (Garino et al., 2006).
Neurotropic and Cardiovascular Agents : Certain derivatives have shown potential as neurotropic and cardiovascular agents, with neuroleptic activity observed in some cases (Červená, Dlabač, Němec, & Protiva, 1975).
Fluorescence Quenching and Photo-induced Electron Transfer : Piperazine-substituted naphthalimides demonstrate applications in photo-induced sensing and detection due to their fluorescence quenching and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).
HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
UV-induced Skin Inflammation Prevention : 1-(1-Naphthyl)piperazine-loaded lipid vesicles, especially those containing dimethyl sulfoxide, show promise in preventing UV-induced skin inflammation in mice (Menezes et al., 2016).
Synthesis of Polymeric Complexes : It can be used in the synthesis of polymeric complexes with transition metals, suggesting diverse applications (Hosseinzadeh & Ismaily, 1994).
Inhibiting Central Serotonergic Receptor-mediated Behaviors : In rodents, certain arylpiperazines, including 1-(1-Naphthyl)piperazine, effectively inhibit central serotonergic receptor-mediated behaviors without causing correlated locomotor alterations (Simansky & Schechter, 1988).
Blood Pressure Reduction : Serotonin antagonists, including 1-(1-Naphthyl)piperazine, have been shown to reduce blood pressure in spontaneously hypertensive rats (Cohen, Fuller, & Kurz, 1983).
Cytotoxic and Genotoxic Effects : 1-(1-Naphthyl)piperazine has demonstrated cytotoxic and genotoxic potential against melanoma cells, inducing oxidative stress and apoptosis in a dose-dependent manner (Menezes, Carvalheiro, Ferreira de Oliveira, Ascenso, & Oliveira, 2018).
Efflux Pump Inhibition in Bacteria : 1-(1-Naphthyl)piperazine derivatives have shown potential in partially reversing multidrug resistance in bacterial strains like E. coli and Acinetobacter baumannii, attributed to the inhibition of efflux pumps (Kern et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-naphthalen-1-ylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908803 | |
Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500416 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Naphthyl)piperazine hydrochloride | |
CAS RN |
104113-71-5 | |
Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104113-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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